Uru-TK II
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Overview
Description
Urechistachykinin II is a neuropeptide derived from the marine worm Urechis unicinctus. This compound belongs to the tachykinin family, which is known for its role in neurotransmission and modulation of various physiological processes. Urechistachykinin II has been studied for its antimicrobial properties and its ability to disrupt cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urechistachykinin II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of Urechistachykinin II follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Urechistachykinin II undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under mild conditions.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions include oxidized forms with disulfide bonds, reduced forms without disulfide bonds, and various analogs with substituted amino acids .
Scientific Research Applications
Urechistachykinin II has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and membrane interactions.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications in treating infections.
Industry: Utilized in the development of peptide-based antimicrobial agents and as a tool in biotechnology research
Mechanism of Action
Urechistachykinin II exerts its effects primarily through its interaction with cell membranes. The peptide disrupts membrane integrity, leading to cell lysis. This mechanism involves the insertion of the peptide into the lipid bilayer, causing physical disruptions and increased permeability. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane destabilization and cell death .
Comparison with Similar Compounds
Similar Compounds
Urechistachykinin I: Another neuropeptide from Urechis unicinctus with similar antimicrobial properties.
Substance P: A mammalian tachykinin involved in pain transmission and inflammation.
Neurokinin A and B: Tachykinins with roles in neurotransmission and smooth muscle contraction.
Uniqueness
Urechistachykinin II is unique due to its specific sequence and structure, which confer distinct antimicrobial properties without causing hemolysis. Its ability to disrupt cell membranes selectively makes it a valuable compound for developing new antimicrobial agents .
Properties
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKXKCPAKKYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N14O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.